![molecular formula C11H8Cl2N2O2 B5713857 4,5-dichloro-6-methoxy-2-phenyl-3(2H)-pyridazinone](/img/structure/B5713857.png)
4,5-dichloro-6-methoxy-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4,5-dichloro-6-methoxy-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its various scientific research applications. It is commonly known as Pyridazinone and is a heterocyclic organic compound that contains a pyridazine ring. Pyridazinone is a white crystalline powder that is soluble in organic solvents and has a melting point of 230-232°C.
Mechanism of Action
The mechanism of action of pyridazinone is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as tyrosine kinases and topoisomerases. These enzymes are involved in various cellular processes such as DNA replication and cell division.
Biochemical and Physiological Effects:
Pyridazinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral and antibacterial properties. Pyridazinone has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using pyridazinone in lab experiments are its high purity and solubility in organic solvents. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of other organic compounds. However, the limitations of using pyridazinone are its high cost and limited availability.
Future Directions
There are several future directions for the research on pyridazinone. One direction is to study its potential as an anticancer drug. Pyridazinone derivatives have been found to have anticancer properties, and further research is needed to determine their efficacy and safety in clinical trials. Another direction is to study its potential as an antiviral and antibacterial agent. Pyridazinone has been found to have activity against various viruses and bacteria, and further research is needed to determine its mechanism of action and potential applications in the treatment of infectious diseases. Additionally, the synthesis of new pyridazinone derivatives with improved biological activity is an area of future research.
Synthesis Methods
Pyridazinone is synthesized by reacting 2,3-dichloroaniline with 2-methoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at a high temperature of around 200°C. The resulting product is then purified by recrystallization to obtain pure pyridazinone.
Scientific Research Applications
Pyridazinone has been extensively studied for its various scientific research applications. It is used as a starting material for the synthesis of other organic compounds such as pyridazine derivatives. Pyridazine derivatives have been found to have various biological activities such as anticancer, antiviral, and antibacterial properties.
properties
IUPAC Name |
4,5-dichloro-6-methoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-10-8(12)9(13)11(16)15(14-10)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHASBZHCCQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)C(=C1Cl)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-dichloro-6-methoxy-2-phenyl-3(2H)-pyridazinone |
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